Bibp 3226 trifluoroacetate
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Overview
Description
- BIBP3226 (TFA) is a non-peptide compound used in scientific research.
- It acts as a potent and selective antagonist for both the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor.
- Notably, it was the first non-peptide antagonist developed for the Y1 receptor, playing a crucial role in understanding its functions in the body .
Preparation Methods
- BIBP3226 (TFA) can be synthesized using various routes.
- Unfortunately, specific synthetic methods and reaction conditions are not widely documented in the available literature.
- Industrial production methods may involve modifications of existing synthetic routes or proprietary processes.
Chemical Reactions Analysis
- BIBP3226 (TFA) likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- Major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- BIBP3226 (TFA) finds applications in several fields:
Chemistry: Used as a tool to study neuropeptide receptors.
Biology: Investigated for its effects on neuronal signaling and emotional processes.
Medicine: Potential implications in anxiety-related behavior.
Mechanism of Action
- BIBP3226 (TFA) exerts its effects by antagonizing neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors.
- Molecular targets and pathways involved in its action require further research.
Comparison with Similar Compounds
- BIBP3226 (TFA) stands out as the first non-peptide antagonist for the Y1 receptor.
- Similar compounds include peptide-based Y1 receptor antagonists, but BIBP3226’s uniqueness lies in its non-peptide nature.
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZIDSCWZHKOD-GNAFDRTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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